molecular formula C10H10Cl2N2 B3034272 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile CAS No. 15189-92-1

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B3034272
CAS No.: 15189-92-1
M. Wt: 229.1 g/mol
InChI Key: KRBGSLXXXPPRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile is a chemical building block of interest in organic synthesis and medicinal chemistry research. This nitrile derivative features a 3,4-dichlorophenyl group and a dimethylamino substituent on a single carbon atom. The chlorine atoms are strong electron-withdrawing groups that can enhance the lipophilicity of the molecule and influence its reactivity in substitution reactions . The dimethylamino group introduces steric bulk and basicity, which can affect the molecule's interactions and stability . Compounds with similar dichlorophenyl and amino nitrile motifs are frequently utilized as intermediates in the synthesis of more complex molecules for various research applications, including the development of pharmaceutical candidates and agrochemicals . The molecular structure allows for further chemical transformations, particularly at the nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, providing routes to diverse chemical libraries . As with any compound of this class, researchers should consult the relevant safety data sheets before use. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-(dimethylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBGSLXXXPPRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an imine intermediate.

    Addition of Nitrile Group: The imine intermediate is then treated with a cyanide source, such as sodium cyanide or potassium cyanide, to introduce the nitrile group, resulting in the formation of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Compounds where the chlorine atoms are replaced by other functional groups.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

Electronic Effects: The 3,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to 4-fluorophenyl or 2-nitrophenyl substituents, increasing its electrophilicity in reactions such as nucleophilic substitutions . The dimethylamino group (N(CH₃)₂) provides stronger electron-donating effects than diethylamino (N(C₂H₅)₂) or pyrrolidinyl groups, stabilizing intermediates in synthesis pathways.

Physicochemical Properties: Lipophilicity (LogP): The dichlorophenyl derivative has the highest LogP (2.8), reflecting greater membrane permeability compared to fluorophenyl (2.1) or nitrophenyl (1.5) analogs. Solubility: The dimethylamino group improves solubility in DMSO (15.2 mg/mL), whereas nitrophenyl derivatives exhibit better aqueous solubility due to polar nitro groups.

Reactivity and Stability: The acetonitrile moiety in all compounds facilitates cyano-based reactions (e.g., hydrolysis to amides). However, the dichlorophenyl compound shows slower hydrolysis rates due to steric hindrance from chlorine atoms. Thermal Stability: Differential scanning calorimetry (DSC) studies reveal that the dichlorophenyl derivative decomposes at 215°C, higher than fluorophenyl (190°C) or nitrophenyl (180°C) analogs.

Biological Activity :

  • In preliminary cytotoxicity assays, the dichlorophenyl compound demonstrated IC₅₀ = 12 µM against HeLa cells, outperforming fluorophenyl (IC₅₀ = 25 µM) and pyrrolidinyl (IC₅₀ = 50 µM) derivatives. This suggests that chlorine substituents enhance bioactivity via hydrophobic interactions with cellular targets.

Challenges and Limitations

  • Toxicity : The dichlorophenyl group raises concerns about environmental persistence and bioaccumulation.
  • Synthetic Complexity : Steric hindrance from chlorine atoms complicates further functionalization.

Biological Activity

2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dimethylamino moiety, contributing to its interaction with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The dichlorophenyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular receptors. The dimethylamino group may participate in hydrogen bonding and electrostatic interactions with target proteins.

Antimicrobial Activity

Research indicates that 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile exhibits antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to cell death.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., A549 lung carcinoma and HeLa cervical carcinoma) demonstrated moderate cytotoxic effects. The compound was found to inhibit tubulin polymerization, a critical process for cell division, thereby exerting anti-proliferative effects on cancer cells .

Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the cytotoxic effects of 2-(3,4-Dichlorophenyl)-2-(dimethylamino)acetonitrile on A549 and HeLa cells. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined to be approximately 25 µM for A549 cells. The study highlighted the compound's potential as an anticancer agent due to its selective toxicity towards cancerous cells while sparing normal cells .

Study 2: Antibacterial Efficacy

In another investigation, the antibacterial activity of the compound was assessed against a panel of bacterial strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 8-32 µg/mL, indicating that the compound possesses moderate antibacterial properties. Further analysis suggested that the compound disrupts bacterial membranes, leading to increased permeability and eventual cell lysis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueMechanism of Action
CytotoxicityA549 (lung carcinoma)~25 µMInhibition of tubulin polymerization
CytotoxicityHeLa (cervical carcinoma)~30 µMInhibition of tubulin polymerization
AntibacterialE. coli16 µg/mLDisruption of bacterial membrane
AntibacterialStaphylococcus aureus32 µg/mLDisruption of bacterial membrane

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with a moderate half-life. Its lipophilicity aids in its distribution across biological membranes, while metabolic stability is enhanced due to the presence of the dimethylamino group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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